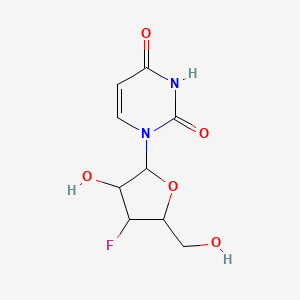

3'-Deoxy-3'-fluoro-xylo-uridine

Description

Evolution and Significance of Nucleoside Analogs as Research Agents

The journey of nucleoside analogs in biomedical research is a compelling narrative of rational drug design and serendipitous discovery. Naturally occurring nucleosides are fundamental to life, serving as the monomers for DNA and RNA synthesis and playing key roles in cellular metabolism and signaling. The realization that small modifications to the structure of these natural compounds could lead to molecules that interfere with these critical processes opened a new frontier in medicinal chemistry. guidechem.com

These modified nucleosides, or nucleoside analogs, are designed to be recognized by cellular or viral enzymes as if they were their natural counterparts. However, due to their structural alterations, they disrupt essential biological pathways. A major class of these analogs functions as "chain terminators." Once incorporated into a growing DNA or RNA strand by a polymerase enzyme, the lack of a crucial chemical group (typically a 3'-hydroxyl group) prevents the addition of the next nucleotide, thereby halting replication. This mechanism has been the cornerstone of many successful antiviral therapies. nih.gov Over the decades, more than 30 nucleoside analogs have been approved for treating viral infections, cancers, and parasitic diseases, highlighting their immense significance in medicine.

Overview of Fluorine Substitution in Nucleoside Scaffold Design

The introduction of fluorine into drug candidates has become a powerful strategy in medicinal chemistry, and nucleoside analogs are no exception. Fluorine is the most electronegative element, and its small size allows it to often act as a mimic for a hydrogen atom or a hydroxyl group. biocat.com This substitution, however, imparts profound changes to the molecule's electronic properties, conformation, and metabolic stability. biocat.comresearchgate.net

Positioning of 3'-Deoxy-3'-fluoro-xylo-uridine within the Field of Modified Nucleosides

This compound is a pyrimidine (B1678525) nucleoside analog that embodies several key modification strategies. Its name reveals its defining features:

3'-Deoxy: Like many chain-terminating nucleosides, it lacks the hydroxyl group at the 3' position of the sugar ring.

3'-fluoro: In place of the hydroxyl group, it has a fluorine atom.

xylo-uridine: This specifies a particular stereochemistry of the sugar moiety. In standard ribonucleosides (like uridine), the 3'-hydroxyl group and the nucleobase are on opposite faces of the sugar ring (the ribo configuration). In the xylo configuration, the 3'-substituent (in this case, fluorine) is on the same face as the nucleobase. This altered stereochemistry can significantly influence how the molecule interacts with enzymes.

The synthesis of this class of compounds often involves the use of a fluorinating agent like diethylaminosulfur trifluoride (DAST) on a precursor molecule that already has the xylo configuration. nih.gov This specific combination of a 3'-fluoro modification with the less common xylo sugar conformation places this compound in a specialized category of research agents designed to explore the structural requirements of viral and cellular polymerases.

Detailed Research Findings

While specific antiviral screening data for this compound is not widely available in the public literature, significant research has been conducted on the biochemical activity of its triphosphate form and closely related analogs. This research provides critical insights into its potential mechanism of action.

Studies on 1-beta-D-xylofuranosyluracil 5'-triphosphates (xylo-UTP) and its derivatives have demonstrated potent inhibitory effects on DNA-dependent RNA polymerases. nih.govnih.gov These enzymes are crucial for the transcription of genetic information. Research using RNA polymerases I and II from cherry salmon (Oncorhynchus masou) showed that these 3'-modified UTP analogs act as competitive inhibitors with respect to the natural substrate, UTP. nih.gov This means they directly compete with UTP for the active site of the polymerase. nih.gov

The triphosphate form of the nucleoside is the active molecule that inhibits the polymerase. The studies revealed that xylo-UTP and its thymine (B56734) counterpart (xylo-TTP) were strong inhibitors of both RNA polymerase I and II. nih.gov Further investigation into derivatives with different substitutions at the 5-position of the uracil (B121893) base revealed that the inhibitory activity was influenced by the size and nature of the substituent group. nih.gov

The table below summarizes the inhibitory constants (Ki) for various xylo-uridine triphosphate analogs against RNA polymerases I and II, illustrating the competitive nature of their inhibition.

| Compound | RNA Polymerase I Ki (µM) | RNA Polymerase II Ki (µM) |

| xyloUTP | 6 | 3 |

| xyloTTP (5-methyl) | 4 | 2 |

| xyloEtUTP (5-ethyl) | 20 | 2 |

| xyloPrUTP (5-propyl) | 20 | 1 |

| xyloBuUTP (5-butyl) | 20 | 0.8 |

| xyloFUTP (5-fluoro) | 2 | 0.4 |

| xyloClUTP (5-chloro) | 3 | 0.8 |

| xyloBrUTP (5-bromo) | 3 | 1 |

| xyloIUTP (5-iodo) | 3 | 1 |

| Data sourced from Nakayama et al. (1982). nih.gov The Km value for the natural substrate UTP was 8 µM for RNA Polymerase I and 4 µM for RNA Polymerase II. |

This data indicates that while the inhibitory activity against RNA polymerase I is sensitive to the steric bulk of the 5-substituent, RNA polymerase II is strongly inhibited by all the tested analogs, with the 5-fluoro derivative (xyloFUTP) being particularly potent. nih.gov

The potent activity of the closely related compound, 3'-fluoro-3'-deoxyadenosine, against a broad spectrum of DNA and RNA viruses suggests that the mechanism for this class of compounds likely involves the termination of RNA synthesis. nih.govnih.gov The presence of the 3'-fluoro group, once the analog is incorporated into a growing RNA chain, would prevent the formation of the subsequent phosphodiester bond, thereby halting viral replication.

Structure

3D Structure

Properties

IUPAC Name |

1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBOTRDLABQYMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3 Deoxy 3 Fluoro Xylo Uridine and Its Analogs

Stereoselective Synthesis Approaches

The precise control of stereochemistry is paramount in the synthesis of nucleoside analogs, as the spatial arrangement of substituents dictates their biological function. Various strategies have been developed to achieve the desired stereoisomers of 3'-Deoxy-3'-fluoro-xylo-uridine.

Synthesis from D-xylose and Related Carbohydrate Precursors

A fundamental approach to the synthesis of this compound involves the use of D-xylose as a chiral starting material. This ensures the correct stereochemistry at multiple centers in the final nucleoside. An eleven-step synthesis has been reported for a novel fluorinated bicyclic nucleoside, which shares key intermediates with the synthesis of this compound. researchgate.net This multi-step process begins with the modification of D-xylose, followed by crucial steps such as ethynylation of the sugar ring, diethylaminosulfur trifluoride (DAST)-mediated fluorination, and a critical inversion of configuration at the 3'-position. researchgate.net This sequence leads to a key intermediate that can then be coupled with a nucleobase to form the target nucleoside. researchgate.net Similarly, L-xylose has been utilized as a starting point for the synthesis of a 3'-fluoro-3'-deoxytetrose adenine (B156593) phosphonate, highlighting the versatility of xylose isomers in accessing fluorinated nucleoside analogs. nih.gov

Diethylaminosulfur Trifluoride (DAST)-Mediated Fluorination Strategies

Diethylaminosulfur trifluoride (DAST) and its analogs, such as Deoxo-Fluor, are widely employed reagents for the deoxyfluorination of alcohols. mdpi.commdpi.com In the context of uridine (B1682114) derivatives, DAST is instrumental in converting hydroxyl groups on the sugar moiety into fluorine atoms. mdpi.com The choice of protecting groups for the other hydroxyls on the sugar is critical for the success of this reaction. While initial attempts with 5'-O-carboxybenzyl (Cbz) and 5'-O-benzoyl (Bz) protecting groups were unsuccessful, the use of benzyl (B1604629) (Bn) ethers proved to be more effective. mdpi.com The reaction of a suitably protected uridine derivative with DAST leads to the formation of monofluorinated and difluorinated products. bohrium.com

Table 1: Examples of DAST-mediated Fluorination of Uridine Derivatives

| Starting Material | Fluorinating Agent | Protecting Groups | Key Outcome | Reference |

| Benzyl-protected uridine derivative | Deoxo-Fluor | Benzyl (Bn) | Formation of monofluorinated and difluorinated products | bohrium.com |

| 5'-O-protected uridine | DAST | Benzyl (Bn) | Successful fluorination | mdpi.com |

| 5'-O-protected uridine | DAST | Carboxybenzyl (Cbz), Benzoyl (Bz) | Unsuccessful fluorination | mdpi.com |

This table is generated based on the textual data and provides a simplified overview of the research findings.

Configuration Inversion at the 3'-Position

A noteworthy outcome of the DAST-mediated fluorination of uridine derivatives with a ribo-configuration is the inversion of stereochemistry at the 3'-position. This stereochemical twist results in the formation of the xylo-derivative. mdpi.com This inversion is a key step in obtaining the desired this compound from a more readily available ribo-configured precursor. The reaction leads to a retention of stereochemistry at the C2' position and an inversion at C3', a phenomenon attributed to neighboring-group participation effects. mdpi.com This specific stereochemical outcome has been confirmed through detailed structural analysis using Nuclear Overhauser Effect (NOE) NMR techniques and X-ray crystallography. mdpi.com

Glycosylation Reactions with Silylated Nucleobases

The formation of the N-glycosidic bond between the fluorinated sugar and the nucleobase is a critical step in the synthesis of this compound. The Vorbrüggen glycosylation, also known as the silyl-Hilbert-Johnson reaction, is the most common and mildest general method for this transformation. wikipedia.org This reaction involves the coupling of a silylated nucleobase, such as silylated uracil (B121893), with a protected and activated sugar derivative in the presence of a Lewis acid. wikipedia.orgnih.gov For instance, a protected 3-deoxy-3-fluoro-xylofuranose, activated as an acetate (B1210297) or other suitable leaving group at the anomeric carbon, can be reacted with persilylated uracil. The use of silylated heterocycles enhances their solubility in organic solvents and directs the glycosylation to the desired nitrogen atom. wikipedia.org This method has been successfully applied to the synthesis of various nucleosides, including those with a xylofuranose (B8766934) sugar moiety. nih.gov

Mechanistic Studies of Fluorination Reactions

Understanding the mechanism of the fluorination reaction is crucial for optimizing reaction conditions and predicting stereochemical outcomes.

Investigation of Neighboring-Group Participation Mechanisms

The observed retention of stereochemistry at C2' and inversion at C3' in the DAST-mediated fluorination of uridine derivatives is not consistent with a simple S(_N)2 mechanism. Instead, it is attributed to a neighboring-group participation mechanism. mdpi.com It is proposed that a functional group on a neighboring carbon atom participates in the reaction at the reactive center. scribd.com In the case of uridine derivatives, the 2'-acyl or 2'-benzyl protecting group can participate in the displacement of the 3'-hydroxyl group (after its activation by DAST). mdpi.com

A proposed mechanism suggests the formation of a cyclic intermediate, such as an anhydro nucleoside or a benzoxonium (B1193998) ion, after the 2'-protecting group attacks the 3'-position. researchgate.netmdpi.com This is followed by the attack of a fluoride (B91410) ion on this intermediate. The fluoride attacks at the 3'-position, leading to the observed inversion of configuration at this center and the formation of the xylo-product. mdpi.com This mechanistic pathway diverges from the classical S(_N)1 or S(_N)2 pathways and is a well-established phenomenon in carbohydrate and nucleoside chemistry. mdpi.com

Proposed Intermediate Formation and Reaction Pathways (e.g., Benzoxonium Ion Generation)

A plausible mechanism for the formation of key intermediates in the synthesis of fluorinated bicyclic nucleosides involves the neighboring group participation of a 3-benzoate ester. researchgate.net This participation can lead to the generation of a benzoxonium ion. researchgate.net This reactive intermediate is crucial for controlling the stereochemistry at the 3'-position, enabling the introduction of a fluorine atom with the desired xylo configuration. The reaction pathway is initiated by the departure of a leaving group at the 3'-position, facilitated by the anchimeric assistance of the adjacent benzoate (B1203000) group. The resulting benzoxonium ion is then attacked by a fluoride source, leading to the formation of the 3'-deoxy-3'-fluoro-xylo-configured sugar intermediate. This stereospecific control is a key advantage in the synthesis of these complex molecules.

Synthesis of Conformationally Restricted and C3'-Substituted Analogs

To enhance the biological activity and metabolic stability of nucleoside analogues, researchers often introduce conformational rigidity into the sugar moiety or modify substituents at the C3' position.

Construction of Bicyclic Nucleoside Structures (e.g., Vinylene-Linked Systems)

The synthesis of conformationally restricted nucleosides, such as those containing a bicyclic structure, has been a significant area of focus. researchgate.netnih.gov One approach involves the creation of a vinylene-linked system, for example, in 3'-deoxy-3'-fluoro-2'-O, 3'-C-vinylene linked bicyclic uridine. researchgate.net The synthesis of such compounds is a multi-step process that can start from a readily available sugar like D-xylose. researchgate.net Key steps in this synthetic route include ethynylation within the sugar ring, followed by a crucial fluorination step using reagents like diethylaminosulfur trifluoride (DAST), which also induces an inversion of configuration at the 3'-position to yield the key xylo-intermediate. researchgate.net This intermediate is then coupled with the nucleobase, followed by deprotection and a ring-closing reaction under basic conditions to afford the final bicyclic nucleoside. researchgate.net The development of novel nucleoside analogues with a carbobicyclic core that mimics the natural conformation of ribonucleosides has also been reported, demonstrating promising antiviral activity. nih.govacs.org

Photoinduced Thiol-Ene Addition for 3'-C-Sulfanylmethyl Derivatives

Photoinduced thiol-ene coupling, also known as a "thio-click" reaction, has emerged as a powerful and atom-economic method for the synthesis of sugar-modified nucleosides. researchgate.netrsc.org This radical-mediated hydrothiolation allows for the introduction of various thio-substituents at different positions on the sugar ring, including the C3' position, leading to derivatives with non-natural D-xylo configurations. researchgate.netresearchgate.net The reaction typically involves the UV-light initiated addition of a thiol to an exomethylene group on the nucleoside sugar. researchgate.net Optimizing reaction conditions, such as conducting the reaction at low temperatures (e.g., -80 °C), has been shown to significantly improve both the yield and the diastereoselectivity of the addition. researchgate.netrsc.org This method provides a versatile route to a broad range of 3'-C-sulfanylmethyl derivatives by employing various thiols, including those derived from amino acids or other sugars. researchgate.net The stereochemical outcome of the reaction can be influenced by factors such as the solvent, protecting groups on the nucleoside, and the configuration of the thiol itself. researchgate.netrsc.org

Diversification of the Sugar Scaffold via Keto-Nucleoside Intermediates

Keto-nucleosides are valuable intermediates that allow for the diversification of the sugar moiety in nucleoside analogues. chimia.chdoi.org The oxidation of a hydroxyl group on the sugar ring to a ketone provides a reactive site for various chemical transformations. For instance, the oxidation of a 4'-hydroxyl group can lead to the formation of a 4'-keto compound. doi.org These keto-nucleosides can then serve as precursors for the synthesis of branched-chain sugar nucleosides or can be subjected to reduction to introduce new stereocenters. chimia.ch The reactivity of these intermediates can be influenced by the other substituents on the sugar ring. For example, in some cases, the oxidation to a keto-nucleoside can be accompanied by the displacement of adjacent protecting groups. doi.org The synthesis of fused cyclopropano keto nucleosides has also been achieved through the cyclopropanation of 3'-deoxy-2'-keto-5'-mesylated intermediates. nih.gov

Chemoenzymatic Synthetic Approaches for Stereoisomers

Chemoenzymatic methods, which combine the advantages of chemical synthesis and biocatalysis, offer powerful strategies for the synthesis of nucleoside analogues, including their various stereoisomers. nih.govresearchgate.networktribe.com Enzymes, such as nucleoside phosphorylases (NPs), can catalyze the formation of the glycosidic bond between a sugar phosphate (B84403) and a nucleobase with high stereoselectivity. worktribe.comnih.gov This approach is particularly useful for accessing diverse nucleoside analogue space. nih.govresearchgate.net

One common chemoenzymatic strategy is the transglycosylation reaction, where a pentofuranose (B7776049) moiety is transferred from a pyrimidine (B1678525) nucleoside to a purine (B94841) base, or vice versa, catalyzed by bacterial nucleoside phosphorylases. nih.gov This method has been efficiently used for the synthesis of numerous nucleoside analogues. nih.gov

Molecular Conformation and Structure Activity Relationship Investigations

Conformational Analysis of the Sugar Moiety

Influence of 3'-Fluorine Substitution on Sugar Pucker Conformation

The substitution of a hydroxyl group with a highly electronegative fluorine atom at the 3'-position, combined with the xylo stereochemistry (where the 3'-substituent is oriented 'up' relative to the sugar plane), significantly impacts the puckering of the furanose ring. In nucleosides, the sugar ring is typically not planar but exists in a dynamic equilibrium between two major puckered conformations: C2'-endo (South) and C3'-endo (North).

For 3'-Deoxy-3'-fluoro-xylo-uridine and its analogues, a strong preference for the C3'-endo conformation is observed. This preference can be attributed to the stereoelectronic effects of the fluorine atom. The gauche effect between the F3' and O4' atoms, as well as the minimization of steric repulsion, favors the North pucker. This conformational locking into a C3'-endo state is a key structural feature of xylo-configured fluorinated nucleosides.

Analysis of Conformational Equilibria (e.g., N-form Contribution)

The conformational equilibrium of the sugar moiety in this compound is heavily skewed towards the North (N-type) conformation. Studies on closely related 3'-deoxy-3'-fluoro-xylo nucleoside analogues have shown a substantial preference for the C3'-endo pucker. For instance, analysis of a 3'-deoxy-3'-fluoro-xylo adenosine (B11128) analogue revealed that it primarily adopts the C3'-endo conformation, accounting for approximately 90% of the conformational population in solution. nih.gov This high N-form contribution suggests a relatively rigid sugar conformation, which can have significant implications for how the molecule is recognized and processed by enzymes.

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, X-ray Crystallography)

The precise three-dimensional structure and conformational preferences of this compound are determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Overhauser effect (NOE) spectroscopy, along with the analysis of coupling constants, is instrumental in determining the relative stereochemistry and preferred conformation in solution. For xylo-configured fluorinated nucleosides, specific coupling constants are indicative of the sugar pucker. For example, the absence of a detectable 3J(1′,2′) coupling constant is consistent with a C3'-endo conformation. nih.gov Furthermore, vicinal coupling constants such as 3J(2′,F3′) and 3J(4′,F3′), and the geminal coupling 2J(3′,F3′), provide definitive confirmation of the fluorine's position and the xylo configuration. nih.gov

X-ray crystallography offers a definitive solid-state picture of the molecular structure, confirming the absolute stereochemistry and providing precise bond lengths and angles. While specific crystal data for this compound is not widely published, studies on related fluorinated uridine (B1682114) analogues have utilized this technique to unambiguously assign the stereochemistry, which often confirms the conformational preferences observed in solution via NMR. nih.gov

| Technique | Key Findings for xylo-Fluorinated Nucleosides |

| NMR Spectroscopy | Predominant C3'-endo (North) conformation in solution. Characteristic coupling constants confirm the xylo configuration and sugar pucker. Absence of detectable 3J(1′,2′) coupling is indicative of a C3'-endo conformation. |

| X-ray Crystallography | Provides definitive solid-state confirmation of the absolute stereochemistry and molecular geometry. Confirms the 'up' orientation of the 3'-fluorine substituent characteristic of the xylo configuration. |

Correlation between Molecular Structure and Biological Activity Profiles

The unique structural features of this compound, namely the xylo configuration and the consequent C3'-endo sugar pucker, are intrinsically linked to its biological activity. The conformation of the sugar ring is a key recognition element for many enzymes, including polymerases and kinases, which are often the targets of nucleoside analogue drugs.

The C3'-endo conformation is characteristic of the sugar pucker found in A-form RNA. By locking the sugar into this conformation, this compound can act as a mimic of natural ribonucleosides, potentially interfering with RNA synthesis or other cellular processes involving RNA. This conformational rigidity can lead to altered substrate specificity or inhibition of enzymes that process nucleosides. For instance, the sugar pucker has been shown to influence the efficiency of nucleotide incorporation and extension by polymerases.

Advanced Research Applications and Probes

Utilization as Biochemical Probes for Enzymatic Function

The introduction of a fluorine atom into a nucleoside analogue like 3'-Deoxy-3'-fluoro-xylo-uridine can significantly alter its interaction with enzymes, making it a powerful probe for studying enzymatic mechanisms. Fluorinated compounds are often used to investigate enzyme inhibition and structure-activity relationships. nih.govresearchgate.net The high electronegativity and small size of the fluorine atom can lead to strong, specific interactions within an enzyme's active site, or alternatively, act as a subtle modification to probe the enzyme's tolerance for substrate modifications.

For instance, fluorinated sugar derivatives have been successfully employed as substrates or inhibitors for various enzymes involved in nucleoside metabolism and glycoconjugate biosynthesis. researchgate.netrsc.org The enzymatic synthesis of UDP-(3-deoxy-3-fluoro)-D-galactose and its subsequent testing as a substrate for UDP-galactopyranose mutase revealed that while the affinity (K_m) for the fluorinated analogue was similar to the natural substrate, the catalytic rate (k_cat) was substantially lower. nih.gov This highlights how a single fluorine substitution can uncouple binding from catalysis, providing valuable information about the transition state of the enzymatic reaction.

While direct studies on this compound as a probe for a wide array of enzymes are not extensively documented in the provided results, the principles derived from studies on similar fluorinated nucleosides and sugars underscore its potential. The xylo-configuration, in combination with the 3'-fluoro group, presents a unique three-dimensional structure that can be used to explore the active sites of polymerases, kinases, and other nucleoside-metabolizing enzymes.

Development as Tracers in Preclinical Imaging Research (as a concept for fluorinated nucleosides)

The use of fluorinated nucleosides as tracers in preclinical imaging, particularly Positron Emission Tomography (PET), is a well-established concept. nih.govuliege.be The fluorine-18 (B77423) (¹⁸F) radioisotope is ideal for PET due to its low positron energy and a half-life of approximately 110 minutes, which allows for high-resolution imaging and practical radiosynthesis and transport. nih.govuliege.beresearchgate.net

The most prominent example of a fluorinated nucleoside tracer is 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT). nih.govradiologykey.comnih.gov [¹⁸F]FLT is a marker of cellular proliferation. nih.govradiologykey.comnih.gov It is taken up by cells and phosphorylated by thymidine (B127349) kinase-1 (TK-1), an enzyme whose expression is elevated in proliferating cells. nih.gov The resulting [¹⁸F]FLT-monophosphate is trapped inside the cell, allowing for the visualization of tissues with high rates of DNA synthesis, such as tumors. nih.gov Preclinical studies have demonstrated a strong correlation between [¹⁸F]FLT uptake and tumor proliferation. researchgate.netnih.gov This tracer has been evaluated in various cancers and can provide an early indication of tumor response to therapy. nih.govradiologykey.comosti.gov

While the search results primarily focus on [¹⁸F]FLT, the underlying principle extends to other fluorinated nucleosides, including the conceptual application of ¹⁸F-labeled this compound. The rationale is that such a tracer could be used to probe specific metabolic pathways or transport mechanisms in vivo. nih.gov The development of various ¹⁸F-labeled tracers for amino acid transport, receptor expression, and other metabolic processes highlights the versatility of this approach. nih.govuliege.benih.gov The unique structure of this compound could potentially lead to differential uptake and metabolism compared to [¹⁸F]FLT, offering a complementary tool for imaging different aspects of tumor biology or other diseases.

| Tracer | Target | Application |

| [¹⁸F]FLT | Thymidine kinase-1 (TK-1) | Imaging cellular proliferation |

| [¹⁸F]FDG | Glucose metabolism | General tumor imaging |

| [¹⁸F]F-FES | Estrogen receptor | Imaging estrogen expression in tumors |

| [¹⁸F]FDOPA | Amino acid transport | Brain tumor imaging |

Q & A

Q. What are the optimal synthetic routes for 3'-Deoxy-3'-fluoro-xylo-uridine, and how do reaction conditions influence yield and purity?

The synthesis of fluorinated nucleosides like this compound typically involves fluorination at the 3' position using agents such as Potassium hydrogenfluoride (KHF₂). Key steps include:

- Sugar moiety modification : Protecting group strategies (e.g., benzoyl or acetyl groups) to direct regioselective fluorination .

- Fluorination : Reaction with DAST (diethylaminosulfur trifluoride) or KHF₂ under controlled temperatures (0–25°C) to minimize side reactions .

- Deprotection and purification : Hydrolysis under mild alkaline conditions followed by HPLC purification to achieve >95% purity .

Q. Critical factors :

| Parameter | Impact |

|---|---|

| Temperature | Higher temps (>30°C) risk decomposition; <10°C reduces reaction rate |

| Solvent | Anhydrous DMF or THF improves fluorination efficiency |

| Protecting groups | Benzoyl groups enhance sugar ring stability during fluorination |

Q. How does the 3'-fluoro substitution affect nucleoside uptake and intracellular metabolism?

The 3'-fluoro group alters hydrogen bonding and steric interactions with nucleoside transporters (e.g., hENT1). Studies on analogous compounds (e.g., 3'-Deoxy-3'-fluorothymidine) show:

Q. What in vitro assays are most reliable for evaluating the antiviral or antiproliferative activity of this compound?

- Proliferation assays : Use [³H]-thymidine incorporation in cancer cell lines (e.g., HeLa or pancreatic cancer models) to measure DNA synthesis inhibition .

- Antiviral activity : Plaque reduction assays in RNA viruses (e.g., HCV replicons) with EC₅₀ values compared to ribavirin or sofosbuvir .

- Metabolic stability : Incubation with human liver microsomes to assess CYP450-mediated degradation .

Q. How does the xylo-configuration influence its binding to viral polymerases compared to ribo-configurated analogs?

The xylo-configuration (C3'-endo sugar puckering) alters the pseudorotation angle, reducing compatibility with viral polymerase active sites. For example:

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- NMR : ¹⁹F-NMR confirms fluorination position; ¹H-NMR identifies sugar puckering (xylo vs. ribo) .

- Mass spectrometry : HRMS validates molecular formula (e.g., C₁₀H₁₂FN₅O₃ for adenosine analogs) .

- X-ray crystallography : Resolves fluorine’s spatial orientation in active site binding .

Advanced Research Questions

Q. How can this compound derivatives be used in PET imaging to monitor tumor proliferation?

Radiolabeled analogs like 3'-Deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) are used in oncology:

- Kinetic modeling : Two-tissue compartment models quantify FLT uptake (Ki), correlating with thymidine kinase 1 activity and proliferation markers (Ki-67) .

- Clinical protocols : Dynamic PET scans (0–60 min post-injection) with blood sampling for arterial input functions improve quantification accuracy .

Q. Clinical validation :

Q. How do researchers resolve contradictions in FLT-PET data across tumor types?

Discrepancies arise due to:

- Tumor heterogeneity : FLT uptake varies in hypoxic regions (e.g., glioblastoma) due to reduced TK1 activity .

- Inflammatory confounders : Unlike FDG, FLT is less affected by macrophages, but post-radiation inflammation can still skew results .

Mitigation strategies : - Combine FLT-PET with diffusion-weighted MRI to distinguish proliferation from edema .

- Use kinetic modeling (Patlak analysis) instead of static SUV measurements .

Q. What mechanisms underlie resistance to fluorinated nucleosides in cancer cells?

- Transporter downregulation : hENT1 expression loss reduces intracellular uptake (observed in 30–40% of pancreatic cancers) .

- Metabolic bypass : Overexpression of salvage pathway enzymes (e.g., deoxycytidine kinase) diminishes drug efficacy .

Experimental validation : CRISPR knockout of hENT1 in cell lines reduces FLT uptake by 60–80% .

Q. How do pharmacokinetic properties influence FLT-PET quantification in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.